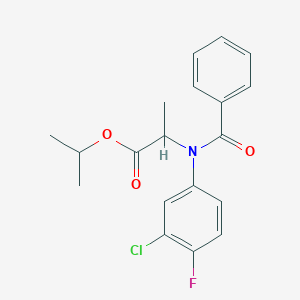
Isovaleraldehyde 2,4-Dinitrophenylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isovaleraldehyde 2,4-Dinitrophenylhydrazone is a chemical compound with the molecular formula C11H14N4O4. It is a derivative of isovaleraldehyde and 2,4-dinitrophenylhydrazine. This compound is often used in analytical chemistry for the detection and quantification of aldehydes and ketones due to its ability to form stable hydrazones.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isovaleraldehyde 2,4-Dinitrophenylhydrazone is typically synthesized through a condensation reaction between isovaleraldehyde and 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using hydrochloric acid or sulfuric acid as a catalyst. The reaction mixture is usually heated to facilitate the formation of the hydrazone derivative .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure high yield and purity. The reaction is conducted in large reactors with precise control over temperature, pH, and reaction time. The product is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Isovaleraldehyde 2,4-Dinitrophenylhydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to the parent aldehyde or to other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Parent aldehyde or alcohols.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Applications De Recherche Scientifique
Isovaleraldehyde 2,4-Dinitrophenylhydrazone has several applications in scientific research:
Analytical Chemistry: Used for the detection and quantification of aldehydes and ketones in various samples.
Environmental Monitoring: Employed in air quality monitoring to detect volatile organic compounds (VOCs).
Biological Studies: Utilized in studies involving enzyme-catalyzed reactions where aldehydes are intermediates or products.
Industrial Applications: Used in the synthesis of other chemical compounds and as a standard in quality control processes
Mécanisme D'action
The mechanism of action of Isovaleraldehyde 2,4-Dinitrophenylhydrazone involves the formation of a hydrazone linkage between the aldehyde group of isovaleraldehyde and the hydrazine group of 2,4-dinitrophenylhydrazine. This reaction is facilitated by the acidic medium, which protonates the carbonyl group, making it more electrophilic and thus more reactive towards nucleophilic attack by the hydrazine .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetaldehyde 2,4-Dinitrophenylhydrazone
- Benzaldehyde 2,4-Dinitrophenylhydrazone
- Formaldehyde 2,4-Dinitrophenylhydrazone
Uniqueness
Isovaleraldehyde 2,4-Dinitrophenylhydrazone is unique due to its specific structure, which includes a branched alkyl chain. This structural feature can influence its reactivity and the stability of the hydrazone derivative compared to other similar compounds .
Propriétés
Numéro CAS |
2256-01-1 |
|---|---|
Formule moléculaire |
C11H14N4O4 |
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
N-[(Z)-3-methylbutylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C11H14N4O4/c1-8(2)5-6-12-13-10-4-3-9(14(16)17)7-11(10)15(18)19/h3-4,6-8,13H,5H2,1-2H3/b12-6- |
Clé InChI |
MCWYOPWJODIZJK-SDQBBNPISA-N |
SMILES |
CC(C)CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES isomérique |
CC(C)C/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CC(C)CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Pictogrammes |
Flammable; Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one](/img/structure/B166190.png)


